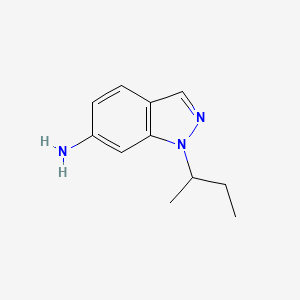

1-(Butan-2-YL)-1H-indazol-6-amine

Description

Significance of Indazole Heterocycles as Privileged Scaffolds in Drug Discovery

Indazole and its derivatives are widely recognized as "privileged scaffolds" in drug discovery. This designation stems from their ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. pnrjournal.comaustinpublishinggroup.com These activities include anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govresearchgate.net The versatility of the indazole nucleus allows for the synthesis of diverse derivatives with varied functional groups, making it a cornerstone in the development of novel therapeutic agents. nih.govnih.gov

The significance of the indazole scaffold is underscored by its presence in several commercially available drugs. Notable examples include Benzydamine, a non-steroidal anti-inflammatory drug, and Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with cancer therapy. pnrjournal.commdpi.com Furthermore, numerous indazole-based compounds are currently in clinical trials, highlighting the ongoing importance of this scaffold in pharmaceutical research. researchgate.net

| Drug Name | Therapeutic Class | Mechanism of Action |

| Axitinib | Tyrosine Kinase Inhibitor | Inhibits vascular endothelial growth factor receptors (VEGFRs) |

| Pazopanib (B1684535) | Tyrosine Kinase Inhibitor | Inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit |

| Entrectinib | Tyrosine Kinase Inhibitor | Inhibits TRK, ROS1, and ALK fusion proteins |

| Niraparib | PARP Inhibitor | Inhibits poly(ADP-ribose) polymerase (PARP) enzymes |

Overview of the 1H-Indazole Subclass and its Research Prominence

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole tautomer is thermodynamically more stable and is the predominant form. nih.gov Consequently, the 1H-indazole subclass has been the focus of extensive research in medicinal chemistry. nih.govcaribjscitech.com The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in kinase inhibitors. mdpi.com

Researchers have developed numerous synthetic methodologies to construct and modify the 1H-indazole core, leading to a vast library of derivatives. nih.gov These derivatives have been investigated for their potential to treat a wide array of diseases. For example, various 1H-indazole derivatives have been identified as potent inhibitors of pan-Pim kinases, epidermal growth factor receptor (EGFR) kinase, and estrogen receptors, demonstrating the broad therapeutic potential of this subclass. nih.gov

Contextualization of 1-(Butan-2-YL)-1H-indazol-6-amine within Indazole Derivative Research

This compound is a specific derivative belonging to the 1H-indazole subclass. bldpharm.com Its structure features a butan-2-yl group attached to the N1 position of the indazole ring and an amine group at the C6 position. This particular substitution pattern places it within the broader family of 6-aminoindazole derivatives, which have shown promise as anticancer agents. researchgate.net

Research into related 6-aminoindazole compounds has demonstrated their potential as building blocks in pharmaceutical development. chemimpex.comchemimpex.com For instance, derivatives of 6-aminoindazole have exhibited significant antiproliferative activity in various human cancer cell lines. researchgate.net The study of this compound and similar compounds contributes to the understanding of structure-activity relationships within this chemical class, aiding in the design of more potent and selective therapeutic agents. smolecule.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 938523-56-9 | C11H15N3 | 189.26 |

| 1H-Indazol-6-amine | 6967-12-0 | C7H7N3 | 133.15 |

| 6-Bromo-1H-indazol-3-yl-amine | 885519-73-5 | C7H6BrN3 | 212.05 |

| 1-Methyl-1H-indazol-6-yl-amine | 261159-23-7 | C8H9N3 | 147.18 |

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

1-butan-2-ylindazol-6-amine |

InChI |

InChI=1S/C11H15N3/c1-3-8(2)14-11-6-10(12)5-4-9(11)7-13-14/h4-8H,3,12H2,1-2H3 |

InChI Key |

VDYALPFIGWDEOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C2=C(C=CC(=C2)N)C=N1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Butan 2 Yl 1h Indazol 6 Amine and Substituted Indazole Derivatives

General Methodologies for Indazole Ring System Construction

The construction of the indazole ring system can be achieved through a variety of synthetic routes, often categorized by the key bond-forming strategies. These methods include cycloaddition reactions, intramolecular cyclizations, and metal-catalyzed cross-coupling reactions. acs.org

1,3-Dipolar Cycloaddition Reactions for Indazole Formation

1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocycles, including indazoles. nih.govwikipedia.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org For indazole synthesis, this typically involves the [3+2] cycloaddition of diazo compounds with arynes. organic-chemistry.org The reaction of in situ generated nitrile imines with benzyne (B1209423) also affords 1-substituted-1H-indazoles. acs.org

Key features of this method include:

Versatility : A wide range of substituted indazoles can be prepared by varying the components of the cycloaddition. organic-chemistry.org

Mild Conditions : Many 1,3-dipolar cycloaddition reactions proceed under mild conditions, making them suitable for sensitive substrates. organic-chemistry.org

Efficiency : This method often provides good to excellent yields of the desired indazole products. organic-chemistry.org

For instance, the reaction of α-substituted α-diazomethylphosphonates with arynes efficiently produces 3-alkyl/aryl-1H-indazoles. organic-chemistry.org Similarly, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF provides a direct route to a wide array of substituted indazoles. organic-chemistry.org

Interactive Table: Examples of 1,3-Dipolar Cycloaddition Reactions for Indazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Product Type | Reference |

| α-substituted α-diazomethylphosphonates | Arynes | 3-alkyl/aryl-1H-indazoles | organic-chemistry.org |

| Diazo compounds | o-(trimethylsilyl)aryl triflates | Substituted indazoles | organic-chemistry.org |

| N-tosylhydrazones (in situ diazo) | Arynes | 3-substituted indazoles | organic-chemistry.org |

| Nitrile imines (in situ) | Benzyne | 1-substituted-1H-indazoles | acs.org |

Intramolecular Cyclization and Annulation Approaches

Intramolecular cyclization represents a common and effective strategy for the synthesis of the indazole core. These methods typically involve the formation of a key N-N or N-C bond within a pre-functionalized aromatic precursor.

Common intramolecular approaches include:

Reductive Cyclization : The reductive cyclization of o-nitrobenzylamines or related derivatives is a well-established method for forming the indazole ring. researchgate.net

SNAr Cyclization : Intramolecular nucleophilic aromatic substitution (SNAAr) of o-haloarylhydrazones can lead to the formation of 1-aryl-1H-indazoles. nih.govmdpi.com

[3+2] Annulation : The reaction of arynes with hydrazones can be considered a [3+2] annulation approach, leading to the formation of the indazole skeleton. organic-chemistry.org This method can be tailored to produce either N-tosylhydrazones or N-aryl/alkylhydrazones, yielding various indazole derivatives. organic-chemistry.org

Oxidative C-H Amination : A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides an efficient route to a variety of 3-substituted 1H-indazoles. acs.org

A notable example is the synthesis of 1-aryl-1H-indazole derivatives through the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base. organic-chemistry.org

Metal-Catalyzed Coupling and Cross-Coupling Reactions (e.g., Palladium, Rhodium, Copper) in Indazole Synthesis

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of the indazole ring is no exception. Catalysts based on palladium, rhodium, and copper are frequently employed to facilitate key bond-forming steps.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-N and C-C bond formation. For instance, a two-step synthesis of substituted 3-aminoindazoles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes also yields 1H-indazoles. nih.gov The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, is a key method for the C-3 functionalization of the indazole ring. mdpi.com

Rhodium-Catalyzed Reactions : Rhodium catalysts have been utilized in sequential C-H bond activation and intramolecular cascade annulation reactions to provide access to 1H-indazoles. nih.gov For example, Rh(III)/Cu(II)-catalyzed reactions of imidates with nitrosobenzenes lead to the formation of 1H-indazoles. nih.gov

Copper-Catalyzed Reactions : Copper-catalyzed reactions are particularly useful for N-N bond formation and C-N cross-coupling. A copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives can produce substituted 3-aminoindazoles. organic-chemistry.org Furthermore, a Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant provides a facile synthesis of 1H-indazoles from o-aminoaryl N-H ketimine species. nih.gov An intramolecular Ullmann-type reaction, mediated by copper, is another effective method for forming the 1H-indazole ring. thieme-connect.com

Interactive Table: Metal-Catalyzed Reactions in Indazole Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Palladium | Arylation/Cyclization | 2-bromobenzonitriles, benzophenone hydrazone | Substituted 3-aminoindazoles | organic-chemistry.org |

| Palladium | Oxidative Benzannulation | Pyrazoles, internal alkynes | 1H-indazoles | nih.gov |

| Rhodium/Copper | C-H Activation/Annulation | Imidates, nitrosobenzenes | 1H-indazoles | nih.gov |

| Copper | Coupling/Condensation | 2-halobenzonitriles, hydrazine derivatives | Substituted 3-aminoindazoles | organic-chemistry.org |

| Copper | N-N Bond Formation | o-aminoaryl N-H ketimines | 1H-indazoles | nih.gov |

Reductive Cyclization and N-N Bond Forming Oxidative Cyclization Methods

The formation of the crucial N-N bond in the indazole ring can be achieved through either reductive or oxidative cyclization pathways.

Reductive Cyclization : This approach often starts with precursors containing a nitro group ortho to a side chain that can participate in the cyclization upon reduction. For example, the reductive cyclization of o-nitrobenzylamines is a classic method. researchgate.net

N-N Bond Forming Oxidative Cyclization : More recently, methods involving the oxidative formation of the N-N bond have gained prominence. A notable example is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines, which can selectively produce all three tautomeric forms of indazoles. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is often inspired by the observation of indazole formation as a side product in other reactions and has been developed into a robust protocol. nih.gov The reaction can be promoted by reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org

Regioselective N1-Substitution Strategies for 1H-Indazole Derivatives

For many applications, particularly in medicinal chemistry, the specific substitution at one of the nitrogen atoms of the indazole ring is crucial. nih.gov Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, making regioselective methods highly valuable. nih.govbeilstein-journals.org

Introduction of Alkyl and Aryl Moieties at N1

Achieving selective N1-alkylation or arylation is a key challenge in indazole chemistry. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov

Strategies for regioselective N1-substitution include:

Thermodynamic Control : By choosing appropriate reaction conditions, it is possible to favor the formation of the more stable N1-substituted product. nih.gov For instance, equilibration processes can be used to drive the reaction towards the N1-isomer. nih.gov

Directing Groups : The presence of certain functional groups on the indazole ring can direct substitution to the N1 position.

De Novo Synthesis : Building the indazole ring with the desired N1-substituent already in place is a common strategy. nih.gov This can be achieved by using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles. nih.gov

Mitsunobu Reaction : The Mitsunobu reaction can be employed for the N1-alkylation of indazoles, often showing good regioselectivity.

Metal-Catalyzed N-Arylation : Copper-catalyzed N-arylation of indazoles can provide a route to N1-arylindazoles, although regioselectivity can be an issue.

A one-pot reaction of 1,1-dialkylhydrazones with o-(trimethylsilyl) aryl triflates provides a direct route to 1-alkyl-1H-indazoles. nih.gov Furthermore, a method for the regioselective synthesis of 3-unsubstituted 1-alkyl-1H-indazoles starting from 2-halobenzonitriles and N-alkylhydrazines has been described, proceeding through a 1-alkyl-3-amino-1H-indazole intermediate. nycu.edu.tw The development of scalable and highly selective N1-alkylation procedures is an active area of research, with recent work demonstrating thermodynamically controlled, high-yielding reactions suitable for large-scale synthesis. nih.gov

Interactive Table: Methods for Regioselective N1-Substitution of Indazoles

| Method | Reagents | Product Type | Key Feature | Reference |

| De Novo Synthesis | N-alkyl/arylhydrazines, o-haloaryl carbonyls/nitriles | N1-substituted indazoles | Regioselectivity controlled by starting materials | nih.gov |

| Aryne Annulation | 1,1-dialkylhydrazones, o-(trimethylsilyl) aryl triflates | 1-alkyl-1H-indazoles | One-pot procedure | nih.gov |

| Two-Step Synthesis | 2-halobenzonitriles, N-alkylhydrazines | 3-unsubstituted 1-alkyl-1H-indazoles | Via reductive deamination of an aminoindazole intermediate | nycu.edu.tw |

| Thermodynamic Control | Indazole, alkylating agent, specific conditions | N1-alkyl indazoles | High selectivity for the thermodynamic product | nih.gov |

Strategies for Functionalization at the C6 Position of 1H-Indazoles

Functionalization at the C6 position of the indazole ring is crucial for modulating the pharmacological properties of these compounds. A common and important modification is the introduction of an amino group, leading to 6-aminoindazole derivatives, which serve as versatile intermediates for further derivatization. nih.govrsc.org

Reduction of Nitro Precursors to Amino Groups

A prevalent and reliable method for installing an amino group at the C6 position is through the reduction of a 6-nitroindazole (B21905) precursor. nih.govpunagri.com 6-Nitroindazole is a commercially available and chemically stable starting material, making it an ideal intermediate for this transformation. punagri.comsigmaaldrich.comnih.gov The synthesis of 6-aminoindazoles is frequently achieved by the catalytic hydrogenation of 6-nitroindazoles. nih.gov

Table 2: Representative Conditions for Reduction of 6-Nitroindazoles

| Starting Material | Reagents | Solvent | Outcome | Ref |

|---|---|---|---|---|

| 1-Methyl-6-nitro-1H-indazole | H₂, Pd/C | Methanol | 1-Methyl-1H-indazol-6-amine | nih.gov |

| 3-Methyl-6-nitro-1H-indazole | H₂, Pd/C | Methanol | 3-Methyl-1H-indazol-6-amine | nih.gov |

| 6-Nitroindazole | H₂, Pd/C | Not specified | 1H-Indazol-6-amine | nih.gov |

Reductive Amination Approaches to C6-Aminoindazoles

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, typically by reacting an amine with a carbonyl compound in the presence of a reducing agent. masterorganicchemistry.com In the context of C6-aminoindazoles, this strategy is primarily employed to further functionalize the existing 6-amino group, creating N-substituted derivatives. nih.gov

Starting with a 6-aminoindazole, a reaction with an appropriate aldehyde or ketone forms an intermediate imine or enamine, which is then reduced in situ or in a subsequent step to yield the N-substituted product. This allows for the introduction of a diverse range of substituents at the C6-amino position, which is a key strategy in the development of new bioactive agents. For example, a library of N-arylmethyl-6-aminoindazoles was synthesized using this approach to explore their potential as anticancer agents. nih.govrsc.org

Table 3: Examples of Reductive Amination for N-Substitution of 6-Aminoindazoles

| Amine Precursor | Aldehyde | Reducing Agent | Product | Ref |

|---|---|---|---|---|

| 1,3-Dimethyl-1H-indazol-6-amine | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | N-(4-Fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | nih.gov |

| 1-Methyl-1H-indazol-6-amine | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-1-methyl-1H-indazol-6-amine | nih.gov |

| 3-Methyl-1H-indazol-6-amine | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | N-(4-Chlorobenzyl)-3-methyl-1H-indazol-6-amine | nih.gov |

Synthetic Pathways to 1-(Butan-2-YL)-1H-indazol-6-amine

The synthesis of the specific target compound, this compound, requires a multi-step pathway that combines the regioselective N1-alkylation and C6-functionalization strategies discussed previously. A logical and efficient synthetic route can be designed based on established methodologies.

A plausible pathway commences with the commercially available 6-nitroindazole. punagri.com

N1-Alkylation: The first key step is the regioselective introduction of the sec-butyl group at the N1 position of 6-nitroindazole. Direct alkylation with 2-bromobutane (B33332) using a standard base like potassium carbonate would likely result in a difficult-to-separate mixture of N1 and N2 isomers. nih.gov A more selective method would be preferable. The two-step reductive amination approach, using butan-2-one as the precursor for the sec-butyl group, offers high N1 selectivity. rsc.orgnih.gov Alternatively, methods utilizing α-halo esters could be adapted, although this would introduce an additional functional group to be removed later. nih.govacs.org The most direct approach would be to optimize conditions for alkylation with a sec-butyl electrophile, potentially using a tosylate and a suitable base/solvent system to favor the thermodynamic N1 product. beilstein-journals.org

Reduction of the Nitro Group: Once the 1-(butan-2-yl)-6-nitro-1H-indazole intermediate is successfully synthesized and isolated, the final step is the reduction of the C6-nitro group to the desired C6-amine. This transformation is reliably achieved through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov This reaction is generally high-yielding and chemoselective, leaving the indazole core and the N1-alkyl group intact.

This convergent strategy, which first establishes the N1-substitution pattern on a robust nitro-precursor before performing the final reduction, represents a synthetically viable route to this compound.

Structure Activity Relationship Sar Analysis of 1 Butan 2 Yl 1h Indazol 6 Amine Analogues

Role of N1 Substitution on Biological Activity Profiles

The substituent at the N1 position of the indazole ring is a key determinant of the biological activity of 1H-indazol-6-amine analogues. The size, shape, and stereochemistry of this group can significantly modulate the compound's potency and selectivity.

Influence of N1 Alkyl Chain Length and Branching (e.g., Butan-2-yl vs. Propan-2-yl)

The nature of the alkyl group at the N1 position, including its length and degree of branching, plays a pivotal role in the interaction with target proteins. While direct comparisons for 1-(butan-2-yl)-1H-indazol-6-amine are specific, principles can be drawn from related series. For instance, in a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives designed as 5-HT2C receptor agonists, modification of the N1-substituent was critical for activity. nih.govebi.ac.uk The introduction of a methyl group to the N1-ethylamine chain, effectively creating a structure analogous to a propan-2-yl linker, led to a compound with high agonistic activity. nih.gov This suggests that specific branching and chain length at this position are crucial for optimal receptor fit and efficacy. Generally, N-substitutions on heterocyclic cores like indazole are known to be important for pharmacological effects. nih.govbeilstein-journals.org

Stereochemical Aspects of Chiral N1 Substituents and their Impact on Efficacy

When the N1 substituent is chiral, such as the butan-2-yl group, the stereochemistry can have a profound impact on biological activity. The specific spatial arrangement of the substituent can lead to differential interactions with a chiral biological target like a receptor or enzyme active site. In the case of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine analogues, the introduction of a methyl group on the ethylamine (B1201723) side chain creates a chiral center. The (S)-enantiomer, (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), was identified as having high agonistic activity for the human 5-HT2C receptor, with an EC50 value of 1.0 nM, and high selectivity over 5-HT2A receptors. nih.govebi.ac.uk This highlights that a specific stereoisomer is often preferred for potent and selective target engagement.

Table 1: Effect of N1-Substitution on 5-HT2C Receptor Agonist Activity Data based on analogues reported in the literature.

| Compound | N1-Substituent | Chirality | Activity (EC50) |

|---|---|---|---|

| YM348 Analogue | 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)ethylamine | Achiral | Potent |

| YM348 | (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine | (S) | 1.0 nM |

Significance of the C6-Amino Group for Target Interaction

The amino group at the C6 position of the indazole scaffold is a fundamental feature for the biological activity of this class of compounds, particularly in the context of anticancer agents. researchgate.netnih.gov

Contribution of the Amine Functionality to Efficacy and Selectivity

The C6-amino group is a crucial hydrogen-bonding moiety that facilitates interaction with biological targets. In the crystal structure of related compounds like 1,3-dimethyl-1H-indazol-6-amine, intermolecular N-H···N hydrogen bonds are observed, establishing the packing of the molecules. nih.gov This capacity for hydrogen bonding is critical for anchoring the ligand within a target's binding site, contributing to both affinity and selectivity. researchgate.net The primary amine can serve as a reactive handle for conjugation while a C6 spacer arm can reduce steric hindrance between the amino group and the core scaffold. biosearchtech.commetabion.com This functionality is key to the antiproliferative effects observed in many 6-aminoindazole derivatives, which have shown efficacy across a spectrum of cancer cell lines. researchgate.net

Effects of Modifications on the C6-Amino Moiety (e.g., acylation, sulfonylation)

Modification of the C6-amino group, such as through acylation or sulfonylation, significantly alters the electronic and steric properties of the molecule, thereby impacting its biological activity. In one study, converting the C6-amine to an acetamide (B32628) (acylation) in a series of 1H-indazole derivatives resulted in a compound with an IC50 value of 26.7 ± 15.7 μM against the HCT116 colon cancer cell line, demonstrating that this modification is tolerated and can retain activity. nih.gov In other research, the synthesis of N-[6-indazolyl]arylsulfonamides has been explored, where the 6-aminoindazole is coupled with arylsulfonyl chlorides. researchgate.net Such modifications change the hydrogen-bonding potential and can introduce new interactions with the target, potentially altering efficacy and selectivity.

Table 2: Effect of C6-Amino Modification on Antiproliferative Activity in HCT116 Cells Data based on analogues reported in the literature.

| Compound Series | C6-Moiety | Activity (IC50) |

|---|---|---|

| 1H-Indazole Derivative | -NH2 | Active |

| Compound 20 | -NHC(O)CH3 (Acetamide) | 26.7 ± 15.7 µM |

Impact of Substitutions on the Benzene (B151609) Ring of the Indazole System

Substitutions on the fused benzene ring of the indazole core provide another avenue to modulate the pharmacological profile of these compounds. researchgate.net The position and electronic nature of these substituents can influence target binding, selectivity, and physicochemical properties.

Research has shown that substitutions at the C5 and C6 positions can lead to better hydrogen bond interactions with targets like DNA gyrase B. researchgate.net In a series of 1H-indazole-3-amine derivatives, substitution on the benzene ring at the C5 position had a significant effect on anti-proliferative activity against Hep-G2 cancer cells. mdpi.com For example, a 3,5-difluoro substituent showed greater activity than a 4-fluoro or 3-fluoro substituent, indicating the importance of the placement and number of fluorine atoms. mdpi.com

Similarly, in a series of N-benzyl substituted 6-aminoindazoles, the nature of the substituent on the benzyl (B1604629) ring was critical. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited potent anti-proliferative activity (IC50 = 0.4 ± 0.3 μM in HCT116 cells), highlighting the benefit of a para-fluoro group. nih.gov Changing the fluoro position from para to meta resulted in a 5.5-fold decrease in activity. nih.gov Further studies identified N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine as a potent compound that suppresses IDO1 expression. nih.gov These findings underscore that halogen substitutions on associated aryl rings are a key strategy for enhancing potency. researchgate.netnih.gov

Table 3: Impact of Benzene Ring Substitution on Anticancer Activity (HCT116 Cells) Data based on N-arylmethyl-1,3-dimethyl-1H-indazol-6-amine analogues.

| Compound | Substituent on N-Benzyl Ring | Activity (IC50) |

|---|---|---|

| 34 | Unsubstituted | 7.5 ± 1.6 µM |

| 36 | 4-Fluoro | 0.4 ± 0.3 µM |

| 37 | 3-Fluoro | 2.2 ± 0.9 µM |

| 7 | 4-Bromo | Potent Activity |

Effects of Electron-Withdrawing/Donating Groups at C4, C5, and C7

The electronic properties of substituents on the indazole ring significantly influence the activity of this compound analogues. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the C4, C5, and C7 positions can modulate the compound's potency and selectivity.

Generally, any form of electron perturbation on an aromatic system can reduce its aromaticity. nih.gov In the context of drug-receptor interactions, this can alter the binding affinity. For instance, in a study on diastereomeric arylcyclopropylamines, it was observed that electron-donating substituents increased the potency of tyramine (B21549) oxidase inhibition, while electron-withdrawing substituents decreased the activity. nih.gov This suggests that increased electron density on the aromatic ring may be favorable for the interaction with the target. Conversely, strong electron-withdrawing groups can significantly reduce the aromaticity of the parent structure, potentially disrupting favorable interactions within the binding pocket. nih.gov

While specific data for this compound at these positions is not detailed in the provided results, the general principles of SAR suggest that the nature of the substituent at C4, C5, and C7 is a key determinant of biological activity. The optimal substituent would depend on the specific steric and electronic requirements of the target's binding site.

Table 1: Predicted Effects of Substituents at C4, C5, and C7

| Position | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C4, C5, C7 | Electron-Donating Group (EDG) | Potential Increase | Enhanced electron density may favor certain receptor interactions. nih.gov |

Effects of Substitutions on the Pyrazole (B372694) Ring (C3)

Substitutions on the pyrazole portion of the indazole ring, particularly at the C3 position, have been shown to be a critical factor in modulating the pharmacological profile of these compounds. The pyrazole ring is a key structural component, and modifications at C3 can impact ligand recognition and binding.

The introduction of different groups at C3 can influence the compound's electronics, sterics, and ability to form hydrogen bonds, all of which are pivotal for high-affinity binding to a biological target.

Table 2: Impact of C3 Pyrazole Ring Substitutions on Activity

| C3 Substituent | Effect on Activity | Reference |

|---|---|---|

| Varied Nucleophiles | Allows for diverse functionalization to probe the binding pocket. | researchgate.net |

Ligand-Target Binding Modes and Key Intermolecular Interactions

The biological activity of this compound analogues is ultimately determined by their binding mode within the active site of their target protein and the specific intermolecular interactions they form. X-ray crystallography and molecular docking studies have provided valuable insights into these interactions for structurally related ligands.

A common feature for many ligands binding to G-protein coupled receptors, for instance, is a conserved hydrogen bond network. nih.gov The amine and other polar groups on the ligand often form hydrogen bonds with key polar residues in the binding pocket. nih.gov For example, interactions with residues such as aspartate, tyrosine, and asparagine have been observed. nih.gov

The aromatic portion of the ligand, in this case the indazole ring system, is typically anchored in a hydrophobic pocket of the receptor, engaging in van der Waals and pi-pi stacking interactions with aromatic and aliphatic residues like phenylalanine and valine. nih.govnih.gov The specific nature of these interactions can be modulated by the substituents on the aromatic rings. For instance, an ethyl-carboxylate moiety has been shown to form an additional hydrogen bond, bridging two transmembrane helices of a receptor. nih.gov

Molecular docking and MM/GBSA (Molecular Mechanics with Generalized Born Surface Area) calculations can further elucidate the key energetic components of ligand binding. nih.gov These studies often reveal that van der Waals and lipophilic energies are major contributors to the binding affinity, while electrostatic interactions also play a significant role. nih.gov

Table 3: Key Intermolecular Interactions and Their Contributing Residues

| Interaction Type | Ligand Moiety | Potential Interacting Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amine group, other polar substituents | Aspartate, Tyrosine, Asparagine | nih.gov |

| Hydrophobic Interactions | Indazole ring | Phenylalanine, Valine | nih.gov |

Computational Chemistry and in Silico Approaches in Indazole Derivative Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 1-(Butan-2-YL)-1H-indazol-6-amine, to the active site of a target protein.

In a typical molecular docking study involving this compound, the 3D structure of the compound would be docked into the binding pocket of a biologically relevant protein target, such as a kinase, a G-protein coupled receptor, or an enzyme implicated in a disease pathway. The simulation would calculate the most likely binding pose and estimate the strength of the interaction, often expressed as a docking score.

The structural features of this compound are critical in these simulations:

Indazole Core: The bicyclic aromatic ring system can participate in π-π stacking, hydrophobic, and van der Waals interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the receptor's binding site.

6-Amino Group: The primary amine at the 6-position is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. This group is crucial for forming specific hydrogen bond networks with amino acid residues like Aspartate, Glutamate, or the protein backbone, which often anchor the ligand in the active site.

N1-Butan-2-yl Group: This non-polar alkyl substituent influences the compound's lipophilicity and steric profile. It can fit into hydrophobic pockets within the active site, contributing to binding affinity and potentially enhancing selectivity for the target protein over others.

A hypothetical docking study against a protein kinase might yield results as shown in the table below. The docking score represents the estimated binding free energy, with more negative values indicating stronger predicted binding.

| Target Protein | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Kinase A | -9.5 | ASP150, LYS45 | Hydrogen Bond with 6-amino group |

| PHE148 | π-π Stacking with indazole core | ||

| LEU25, VAL33 | Hydrophobic interaction with butan-2-yl group | ||

| Kinase B | -7.2 | GLU120 | Hydrogen Bond with 6-amino group |

| TYR118 | π-π Stacking with indazole core | ||

| Kinase C | -6.8 | SER90 | Hydrogen Bond with indazole nitrogen |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

For a QSAR study on a series of indazole derivatives including this compound, researchers would first synthesize and test a library of related compounds with variations at different positions of the indazole scaffold. Then, various molecular descriptors would be calculated for each compound. These can include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

A multilinear regression (MLR) or partial least squares (PLS) analysis would then be used to generate an equation that links these descriptors to the observed biological activity (e.g., IC₅₀). For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.45 * LogP - 0.12 * (Molecular Volume) + 1.5 * (H-bond Donors) + 2.1

In the context of this compound, its specific descriptor values would be used as inputs to such a model to predict its activity. The butan-2-yl group would significantly influence its LogP and molecular volume, while the 6-amino group would be a primary contributor to the hydrogen bond donor count.

| Compound | LogP | Molecular Weight | H-Bond Donors | Predicted Activity (Hypothetical IC₅₀ in µM) |

| 1-(Methyl)-1H-indazol-6-amine | 1.8 | 147.18 | 1 | 5.2 |

| 1-(Ethyl)-1H-indazol-6-amine | 2.2 | 161.20 | 1 | 3.8 |

| This compound | 2.9 | 189.26 | 1 | 1.5 |

| 1-(Phenyl)-1H-indazol-6-amine | 3.5 | 209.25 | 1 | 2.1 |

This table illustrates how varying the N1-substituent impacts descriptors and predicted activity in a hypothetical QSAR model.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interaction with a biological target once docked.

After an initial docking pose is predicted, an MD simulation would be run on the ligand-protein complex, typically for a duration of nanoseconds to microseconds. The simulation would track the trajectories of all atoms in the system, providing a dynamic view of the binding. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's backbone atoms is monitored to assess its stability within the binding pocket. A stable RMSD over time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): RMSF analysis of the protein residues can identify which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds (e.g., involving the 6-amino group) throughout the simulation is a strong indicator of their importance for binding affinity.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy than docking scores alone.

For this compound, MD simulations would be crucial to understand the dynamic behavior of the flexible butan-2-yl group within a hydrophobic pocket and to confirm the stability of the crucial hydrogen bonds formed by the amino group.

Virtual Screening Methodologies for Novel Hit Identification

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound were identified as a "hit" compound from a primary screen, virtual screening could be used to find other, potentially more potent, compounds from commercial or proprietary databases.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries are docked into the active site, and compounds are ranked based on their docking scores.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a known active ligand (like our hypothetical hit) can be used as a template. The screening then searches for molecules with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Starting with this compound as a reference, a pharmacophore model could be built. This model would define the essential features for activity: an aromatic ring, a hydrogen bond donor, and a hydrophobic feature, all with specific spatial relationships. This pharmacophore would then be used as a 3D query to rapidly screen millions of compounds, identifying those that match the query and are therefore candidates for further testing.

| Pharmacophore Feature | Corresponding Moiety in Compound |

| Aromatic Ring | Indazole Core |

| Hydrogen Bond Donor | 6-Amino Group |

| Hydrophobic Group | Butan-2-yl Substituent |

Theoretical Studies on Indazole Tautomerism and Reaction Mechanisms

Theoretical chemistry, particularly using Density Functional Theory (DFT), is employed to study the intrinsic properties of molecules, including the relative stability of tautomers and the energetics of reaction pathways. The indazole ring can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. For most substituted indazoles, theoretical calculations have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. rsc.org

For this compound, the substitution is already at the N1 position, which locks it into the 1H-tautomeric form. However, theoretical studies would still be highly relevant for understanding its synthesis. The N-alkylation of a 6-amino-1H-indazole precursor with a butan-2-yl halide can potentially yield two different products: the N1-alkylated (desired product) and the N2-alkylated isomer.

DFT calculations can model the reaction mechanism to predict this regioselectivity. By calculating the activation energies for the nucleophilic attack from both the N1 and N2 positions of the indazole anion onto the alkylating agent, researchers can predict which isomer is kinetically and thermodynamically favored under specific reaction conditions (e.g., choice of base and solvent). Such studies are crucial for optimizing synthetic routes to exclusively produce the desired this compound isomer.

| Property | Computational Method | Application to this compound |

| Tautomer Stability | DFT Energy Calculation | Confirms the stability of the 1H-tautomer precursor. |

| Reaction Pathway | Transition State Theory, DFT | Predicts the regioselectivity of the N-alkylation step in its synthesis. |

| Electronic Properties | Natural Bond Orbital (NBO) Analysis | Determines the nucleophilicity of N1 vs. N2 atoms in the precursor. |

Future Research Directions and Translational Potential for Indazole Based Therapeutics

Development of Novel Synthetic Methodologies for Indazole Scaffolds with Complex Substitutions

The advancement of synthetic organic chemistry is crucial for expanding the chemical space of indazole derivatives. Future efforts will likely focus on creating more efficient, sustainable, and versatile methods to synthesize indazoles with intricate and diverse substitution patterns.

Recent progress has seen the development of innovative strategies such as Rhodium(III)-promoted double C-H activation, which allows for the construction of 1H-indazoles from readily available aldehyde phenylhydrazones. nih.gov This method is notable for its tolerance of various functional groups, providing access to a wide range of derivatives. nih.gov Another significant advancement is the use of [2+3] cycloaddition reactions, enabling the parallel synthesis of 5-substituted indazoles and aminoindazoles, which have shown potential as kinase inhibitors. nih.gov

Identification of New Molecular Targets and Pathways Modulated by Indazole Derivatives

While indazole derivatives are well-known as kinase inhibitors, with several approved drugs targeting this enzyme class, ongoing research continues to unveil new molecular targets and signaling pathways. nih.gov This expansion of the biological targets for indazoles is critical for developing therapies for a broader range of diseases.

Recent studies have identified several promising new targets:

Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole motif has been identified as a novel pharmacophore with potent IDO1 inhibitory activity. nih.gov IDO1 is a key enzyme in tryptophan catabolism and a critical target in cancer immunotherapy.

Pim Kinases: Novel 1H-indazole derivatives have been developed as potent pan-Pim kinase inhibitors, which are implicated in various cancers. nih.govmdpi.com

Fibroblast Growth Factor Receptors (FGFRs): Through fragment-led de novo design, 1H-indazole-based derivatives have been discovered as inhibitors of FGFR kinases, which are often dysregulated in cancer. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2): Structure-guided design has led to the synthesis of 1H-indazole amide derivatives that show potent enzymatic and cellular activity against ERK1/2, a key component of the MAPK signaling pathway. nih.gov

Son of Sevenless 1 (SOS1): Novel indazole derivatives have been discovered as SOS1 agonists, which can activate KRAS signaling. nih.gov This presents a therapeutic potential to modulate RAS signaling, a pathway frequently mutated in cancer. nih.gov

The continued use of techniques like structure-based virtual screening and fragment-based approaches will be instrumental in identifying and validating these and other novel targets for indazole-based compounds. researchgate.net

Advanced Lead Optimization Strategies Based on Comprehensive SAR Insights

The process of refining a lead compound into a viable drug candidate is a complex, multi-objective challenge. researchgate.net For indazole-based therapeutics, advanced lead optimization strategies are increasingly reliant on a deep understanding of structure-activity relationships (SAR).

Comprehensive SAR studies provide crucial insights into how different substituents on the indazole ring influence biological activity. For instance, in the development of IDO1 inhibitors, SAR analysis revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a critical role in inhibitory activity. nih.gov Similarly, for estrogen receptor degraders, SAR studies guided the optimization of a triphenylalkene scaffold incorporating a 1H-indazole moiety, leading to a compound with a potent IC50 value of 0.7 nM. nih.gov

Future lead optimization will move beyond traditional single-objective optimization (e.g., potency) towards multi-objective optimization methods. researchgate.net These approaches simultaneously consider multiple parameters such as efficacy, selectivity, and pharmacokinetic properties. researchgate.netpatsnap.com By integrating computational tools and experimental data, researchers can more efficiently navigate the chemical space to find molecules that represent the best compromise across all desired attributes. researchgate.net Techniques like structure-based drug design, which uses molecular docking and 3D modeling to guide modifications, will continue to be central to these efforts. patsnap.com

Exploration of the Indazole Core as a Scaffold for Multi-Targeting Agents

The concept of "one molecule, multiple targets" is an attractive strategy in drug discovery, particularly for complex diseases like cancer. The indazole scaffold is well-suited for the development of multi-targeting agents, also known as polypharmacological agents, due to its ability to interact with various biological targets.

A notable example is the development of pazopanib (B1684535) hybrids that act as polypharmacological antitumor agents by targeting both histone deacetylases (HDACs) and vascular endothelial growth factor receptors (VEGFRs). nih.gov This dual action is based on the crosstalk between these two important cancer-related pathways. nih.gov

Another promising area is the use of "scaffold hopping," where the core structure of a known inhibitor is modified to generate a new chemotype with a different target profile. nih.gov This strategy has been successfully employed to transform MCL-1 selective inhibitors with an indole (B1671886) core into dual MCL-1/BCL-2 inhibitors based on an indazole framework. nih.govrsc.org Such dual inhibitors could be crucial in overcoming drug resistance mechanisms that involve the upregulation of compensatory proteins. nih.gov

The design of multi-kinase inhibitors is another active area of research. For example, some indazole derivatives have been shown to inhibit c-Kit, PDGFRβ, and FLT3 simultaneously. nih.gov As our understanding of disease networks grows, the rational design of indazole-based multi-targeting agents will likely become an increasingly important therapeutic strategy.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize many aspects of drug discovery and design, and the development of indazole-based therapeutics is no exception. nih.govnih.govnumberanalytics.com These powerful computational tools can analyze vast datasets to identify patterns, make predictions, and generate novel molecular structures, thereby accelerating the entire drug development pipeline. numberanalytics.cominfontd.org

Key applications of AI and ML in indazole drug design include:

High-Throughput Virtual Screening: AI/ML models can be trained to predict the biological activity of large libraries of virtual indazole compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Predictive Modeling: Algorithms can predict a range of properties for new indazole derivatives, including potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, excretion, and toxicity - ADMET). numberanalytics.commdpi.com This can significantly reduce the time and cost associated with experimental testing.

De Novo Drug Design: Deep generative models, such as graph neural networks, can design entirely new indazole-based molecules with specific desired properties. youtube.com These models learn the underlying rules of chemical structure and activity from existing data to propose novel and synthesizable compounds. youtube.com

SAR Exploration: AI can help to elucidate complex structure-activity relationships that may not be apparent through traditional analysis, providing deeper insights for lead optimization. mdpi.com

By combining AI/ML with traditional medicinal chemistry approaches, researchers can more effectively navigate the vast chemical space of indazole derivatives to discover and develop safer and more effective medicines. nih.govnih.gov

Compound Names

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.